molecular formula C8H10N2O2 B3030162 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid CAS No. 873785-69-4

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid

Cat. No. B3030162
CAS RN: 873785-69-4
M. Wt: 166.18
InChI Key: LOVGNZYDLJDVNB-UHFFFAOYSA-N
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Description

The compound 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid is a derivative of the tetrahydroimidazo[1,5-a]pyridine class, which is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core structure. This class of compounds has been the subject of various studies due to their potential biological activities and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of tetrahydroimidazo[1,5-a]pyridine derivatives has been explored through different methods. One approach involves the intramolecular cyclization of an iminium ion derived from the condensation of an amine with a substituted gamma-(1-imidazolyl)butyraldehyde, which has been used to produce conformationally restricted farnesyltransferase inhibitor analogues with improved in vivo metabolic stability . Another method includes a multicomponent domino reaction using cyanoacetohydrazide, aromatic aldehydes, and other reagents, which highlights the operational simplicity and tolerance of a wide diversity of functional groups .

Molecular Structure Analysis

The molecular structure of tetrahydroimidazo[1,5-a]pyridine derivatives is characterized by the presence of a fused imidazole and pyridine ring. The orientation of the cyclization process and the structure of the synthesized compounds have been elucidated using spectroscopic methods such as NMR, MS-FAB+, and IR spectroscopy .

Chemical Reactions Analysis

Tetrahydroimidazo[1,5-a]pyridine derivatives can undergo various chemical reactions, including N,N-acetal formation, Knoevenagel condensation, Michael addition, and imine–enamine tautomerization, which are part of the cascade reactions used in their synthesis . Additionally, these compounds can be functionalized further to produce a variety of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroimidazo[1,5-a]pyridine derivatives include their solubility, crystallinity, and stability, which are important for their potential applications. The antioxidant properties of these compounds have been studied using DPPH free radical scavenging and ORAC assays, and their electrochemical properties have been investigated through anodic potential oxidation studies . The selective antifungal activity of these derivatives has also been evaluated, with some compounds showing strong inhibitory activity against Candida species without in vitro toxicity at certain concentrations .

Scientific Research Applications

Chemistry and Properties

The chemistry and properties of compounds containing 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid (THIPA) derivatives are extensively studied for their versatile applications in coordination chemistry. These compounds exhibit fascinating behaviors in forming complex compounds, showcasing significant spectroscopic properties, structures, magnetic properties, as well as biological and electrochemical activities. The investigation into analogues of such compounds is promising for uncovering further potential applications (Boča, Jameson, & Linert, 2011).

Biological Significance

The derivatives of THIPA, particularly those incorporating pyrimidine structures, have been highlighted for their biological significance. These derivatives serve as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes in various biological and medicinal applications (Jindal & Kaur, 2021).

Optoelectronic Materials

Quinazoline and pyrimidine derivatives, including those related to THIPA, are of great value for creating novel optoelectronic materials. These derivatives have been incorporated into luminescent small molecules and chelate compounds, contributing significantly to advancements in photo- and electroluminescence technologies (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

CNS Acting Drugs Synthesis

Research into functional chemical groups that can lead to the synthesis of novel Central Nervous System (CNS) acting drugs has identified heterocycles, including THIPA derivatives, as potential lead molecules. These compounds exhibit a range of CNS effects, from depression and euphoria to convulsion, underscoring their therapeutic potential (Saganuwan, 2017).

Food Toxicants and Their Fate

The role of THIPA derivatives in the formation and fate of food toxicants, particularly in the context of processing-related food toxicants such as heterocyclic amines, has been reviewed. This research highlights the complex chemistry involved in the formation of such compounds and their potential health impacts, providing a foundation for further investigation into mitigating these effects (Zamora & Hidalgo, 2015).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)7-3-1-2-6-4-9-5-10(6)7/h4-5,7H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVGNZYDLJDVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2C=NC=C2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659441
Record name 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

873785-69-4
Record name 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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